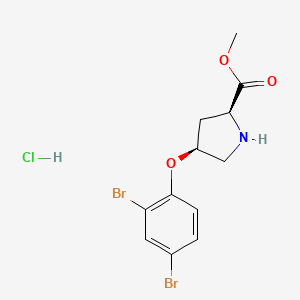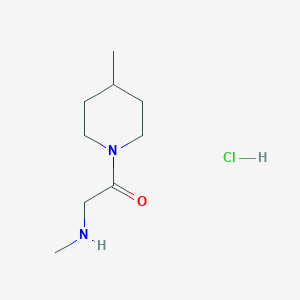
Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate hydrochloride (methyl 2,4-DBP) is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. Methyl 2,4-DBP is used as a reagent in organic synthesis and as a building block for a variety of other compounds. It is also used in the production of pharmaceuticals and pesticides.
Applications De Recherche Scientifique
Environmental Detection and Analysis
A study identified various phenolic halogenated compounds (PHCs), including brominated and chlorinated phenols, in human blood plasma, suggesting the environmental prevalence and human exposure to these types of compounds. These PHCs may be of industrial origin or natural metabolites, indicating their broad presence in the environment and potential bioaccumulation in organisms (Hovander et al., 2002).
Occupational and Environmental Exposure
Research on the exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children has highlighted the widespread exposure to such chemicals, which are developmental neurotoxicants. This study underscores the importance of monitoring and regulating the use of these substances to protect vulnerable populations (Babina et al., 2012).
Toxicological Studies
Toxicological investigations into fatal overdoses involving various chemicals, including 2,4-D, MCPP, and chlorpyrifos, provide insights into the acute toxic effects of these substances and their detection in biological samples. Such studies contribute to the understanding of the toxicokinetics and mechanisms of action of hazardous substances (Osterloh et al., 1983).
Analytical Methodologies
The development of advanced analytical methodologies, such as hydrophilic liquid interaction chromatography-tandem mass spectrometry, for quantifying bioactive compounds and their metabolites in human plasma and urine, demonstrates the scientific application of chemical analysis in understanding the pharmacokinetics and biological impact of various compounds (Lang et al., 2010).
Biomarker Evaluation
Research evaluating exposure biomarkers for N-methyl-2-pyrrolidone (NMP) through dermal absorption highlights the significance of identifying and quantifying exposure to industrial chemicals. Such studies are crucial for assessing occupational exposure risks and establishing safety guidelines (Akesson et al., 2004).
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(2,4-dibromophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVGKMVATRIYDI-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)


